alpha-(2-(Bis(1-methylethyl)amino)ethyl)-alpha-phenyl-2-pyridineacetamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide involves several key steps:
Arylating Benzylcyanide: The process begins with the arylation of benzylcyanide using 2-chloropyridine in the presence of sodium amide.
Hydrolysis and Salt Formation: The intermediate product undergoes hydrolysis and is then converted into its phosphate salt form.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide undergoes various chemical reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its amino and pyridine groups.
Common Reagents and Conditions: Typical reagents include sodium amide for alkylation and hydrochloric acid for extraction.
Major Products: The primary product of these reactions is the anti-arrhythmic agent itself, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide has several scientific research applications:
Mechanism of Action
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide exerts its effects by blocking sodium channels in the myocardium, which prolongs the action potential duration and increases the effective refractory period . It also inhibits HERG-encoded potassium channels, contributing to its anti-arrhythmic properties . The compound’s molecular targets include sodium and potassium channels, which are crucial for maintaining cardiac rhythm .
Comparison with Similar Compounds
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide is unique compared to other anti-arrhythmic agents due to its specific chemical structure and mechanism of action. Similar compounds include:
Procainamide: Another class IA anti-arrhythmic agent with a similar mechanism but different chemical structure.
Quinidine: Also a class IA anti-arrhythmic, but it has a broader spectrum of action and different side effect profile.
Flecainide: A class IC anti-arrhythmic agent with a different mechanism, primarily affecting the sodium channels.
These comparisons highlight the uniqueness of gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide in terms of its specific interactions with cardiac ion channels and its therapeutic applications.
Properties
CAS No. |
54687-36-4 |
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Molecular Formula |
C21H30ClN3O |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);1H |
InChI Key |
QFCSSPXLFBDRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.Cl |
Related CAS |
3737-09-5 (Parent) |
Origin of Product |
United States |
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